

Application Note: Spectroscopic Characterization of Tris(dibenzoylmethanato)iron(III) [Fe(dibm)3]

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Compound of Interest

Compound Name: **Fe(dibm)3**

Cat. No.: **B8232339**

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Audience: Researchers, scientists, and drug development professionals.

Introduction Tris(dibenzoylmethanato)iron(III), often abbreviated as **Fe(dibm)3**, is an organometallic coordination complex.^[1] It is synthesized through the reaction of an iron(III) salt with dibenzoylmethane, which acts as a bidentate ligand.^[2] This complex is notable for its applications in catalysis and materials science. Accurate characterization is crucial to confirm its synthesis, purity, and structural integrity. This document provides detailed protocols for the characterization of **Fe(dibm)3** using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, two fundamental techniques for analyzing its electronic and structural properties.

Characterization by UV-Vis Spectroscopy

Principle Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule.^[3] For transition metal complexes like **Fe(dibm)3**, the spectra are often dominated by intense charge-transfer (CT) bands, which involve the movement of an electron between the metal and the ligand.^[4] The characteristic deep color of Fe(III) complexes is a result of these transitions.^[5] In **Fe(dibm)3**, the prominent absorptions in the near-UV region are typically assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions.^{[2][4][6]} The much weaker d-d transitions, which involve electrons moving between the d-orbitals of the iron center, are often obscured by these intense LMCT bands.^[7]

Application The UV-Vis spectrum provides a distinct electronic fingerprint for **Fe(dibm)3**. The wavelength of maximum absorbance (λ_{max}) can be used to confirm the formation of the complex. According to Beer's Law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis of the complex in solution.^[8] The UV-Vis absorption wavelengths for tris(β -diketonato)iron(III) complexes typically fall within the 270–380 nm range.^{[6][9]}

Experimental Protocol: UV-Vis Analysis

A. Materials and Equipment

- Dual-beam UV-Vis Spectrophotometer
- Matched pair of 1 cm path length quartz cuvettes
- Analytical balance
- Volumetric flasks and pipettes
- **Fe(dibm)3** sample
- Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)^{[6][9]}

B. Sample Preparation

- Accurately weigh approximately 1-2 mg of the **Fe(dibm)3** sample.
- Dissolve the sample in a 50 mL volumetric flask using the chosen spectroscopic grade solvent to create a stock solution. Ensure the solid is completely dissolved.
- Perform a serial dilution to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5. A typical concentration for analysis is in the range of 10^{-5} to 10^{-4} M.

C. Data Acquisition

- Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

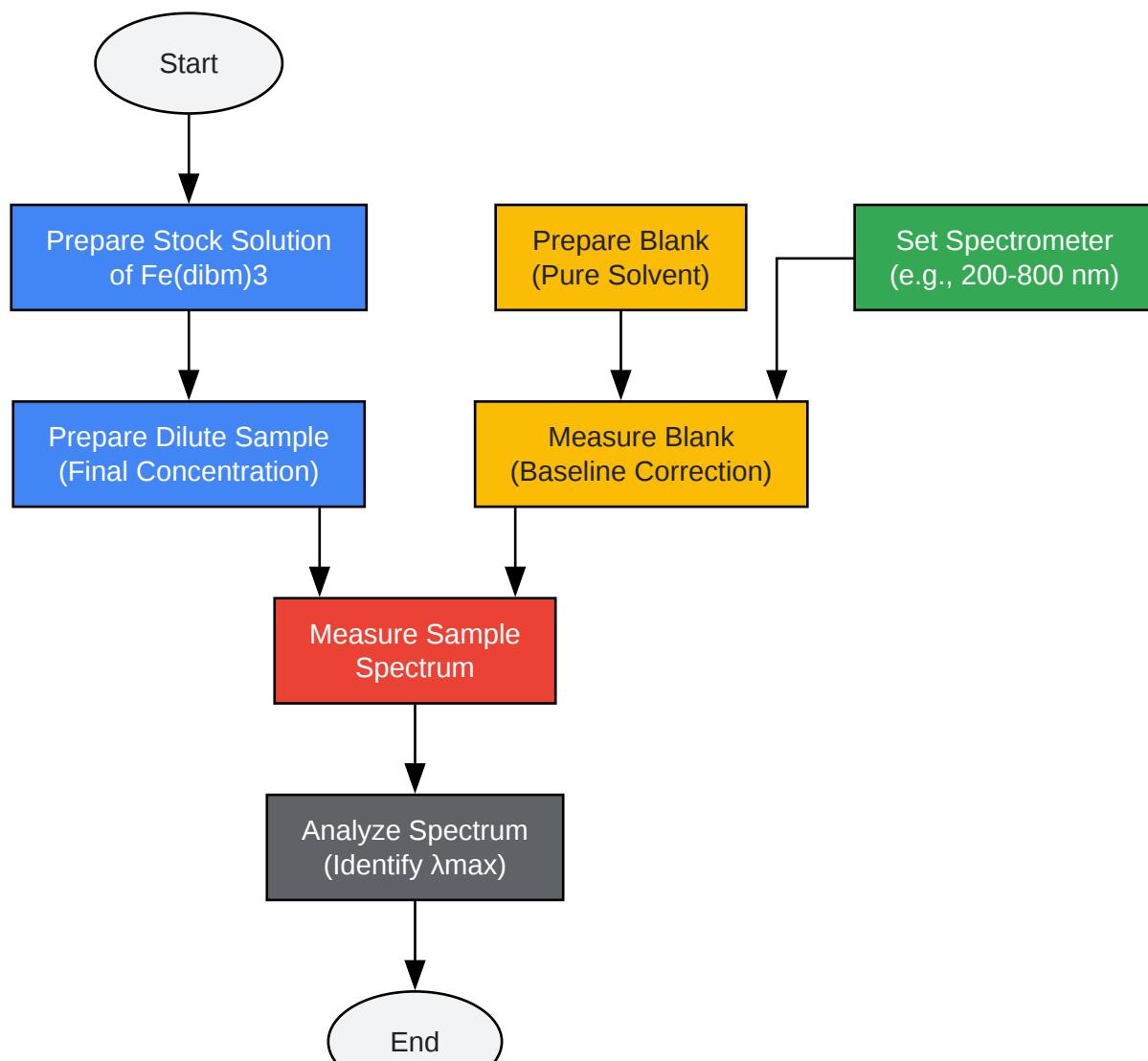
- Set the instrument to scan a wavelength range from 200 nm to 800 nm.
- Fill both the sample and reference cuvettes with the pure solvent.
- Place the cuvettes in the spectrophotometer and perform a baseline correction (auto-zero).
- Empty the sample cuvette, rinse it with a small amount of the prepared **Fe(dibm)3** solution, and then fill it with the solution.
- Place the sample cuvette back into the holder and acquire the absorption spectrum.
- Identify and record the wavelengths of maximum absorbance (λ_{max}).

Data Presentation: UV-Vis Spectral Data

The expected absorption maxima for **Fe(dibm)3** are summarized below. These bands are characteristic of the electronic structure of the complex.

Feature	Wavelength (λ_{max})	Assignment	Reference
Strong Absorption Band	336 nm	Ligand-to-Metal Charge Transfer (LMCT)	[6]
Smaller Absorption Band	251 nm	Intra-ligand ($\pi \rightarrow \pi^*$) transition	[6]
Shoulder	415 nm	Ligand-to-Metal Charge Transfer (LMCT)	[6]

Visualization: UV-Vis Experimental Workflow

UV-Vis Analysis Workflow for **Fe(dibm)3**[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps for acquiring a UV-Vis spectrum of **Fe(dibm)3**.

Characterization by Infrared (IR) Spectroscopy

Principle Infrared (IR) spectroscopy probes the vibrational modes of a molecule.^[2] Specific chemical bonds and functional groups absorb IR radiation at characteristic frequencies, causing them to stretch or bend.^{[10][11]} For **Fe(dibm)3**, IR spectroscopy is a powerful tool to confirm the coordination of the dibenzoylmethanate ligand to the iron(III) center. The key spectral features include the stretching vibrations of the carbonyl (C=O) and carbon-carbon

double bonds (C=C) within the chelate ring, as well as the iron-oxygen (Fe-O) bond.[\[2\]](#) Upon coordination, the C=O stretching frequency of the ligand shifts to a lower wavenumber compared to the free ligand, indicating a weakening of the bond due to electron delocalization within the newly formed chelate ring.

Application The IR spectrum provides direct evidence of the metal-ligand bond formation. The absence of the free ligand's characteristic bands and the appearance of new bands corresponding to the coordinated ligand and the Fe-O bond confirm the successful synthesis of the **Fe(dibm)3** complex. The 1450 to 600 cm^{-1} region, often called the fingerprint region, provides a unique pattern for the compound.[\[11\]](#)

Experimental Protocol: IR Analysis (KBr Pellet Method)

A. Materials and Equipment

- Fourier-Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- **Fe(dibm)3** sample
- FTIR-grade Potassium Bromide (KBr), dried in an oven

B. Sample Preparation

- Place approximately 1-2 mg of the **Fe(dibm)3** sample and 100-200 mg of dry KBr powder into the agate mortar.
- Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a uniform color.
- Transfer a small amount of the powdered mixture into the pellet-forming die.
- Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

- Carefully remove the KBr pellet from the die.

C. Data Acquisition

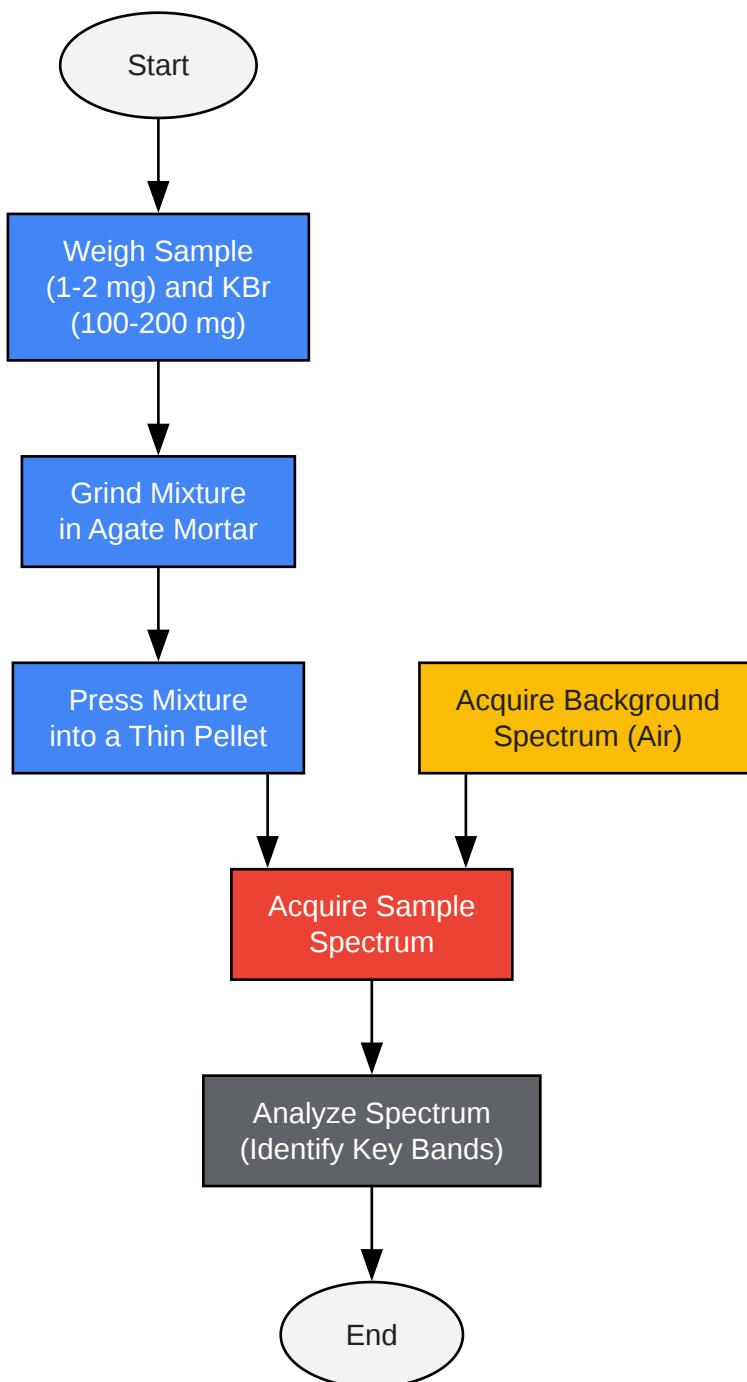
- Turn on the FTIR spectrometer and allow it to initialize.
- Place the empty sample holder in the spectrometer and acquire a background spectrum. This will subtract the spectral contributions from atmospheric CO₂ and water vapor.
- Mount the KBr pellet containing the **Fe(dibm)3** sample onto the sample holder.
- Place the holder into the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Process the resulting spectrum to identify the wavenumbers of the key absorption bands.

Data Presentation: IR Spectral Data

The characteristic vibrational frequencies for **Fe(dibm)3** are presented below. These bands are crucial for structural confirmation.

Wavenumber (cm ⁻¹)	Vibration Type	Significance
~3060	Aromatic C-H stretch	Confirms presence of phenyl rings from the dibenzoylmethane ligand.
1500 - 1600	Coupled C=O and C=C stretching	Key indicator of chelation. Shifted to lower frequency from the free ligand due to electron delocalization.
1350 - 1450	C-H bending and ring vibrations	Part of the fingerprint region for the ligand structure.
400 - 600	Fe-O stretching	Direct evidence of the metal-ligand bond formation.

Visualization: IR Experimental Workflow



IR Analysis (KBr Pellet) Workflow for **Fe(dibm)3**

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Caption: A flowchart outlining the KBr pellet method for obtaining an IR spectrum of **Fe(dibm)3**.

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